

Cy5.5: A Technical Guide to Excitation and Emission for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy5.5 maleimide*

Cat. No.: *B6292518*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the cyanine dye, Cy5.5. A near-infrared (NIR) fluorophore, Cy5.5 is a valuable tool for a range of applications in biological research and drug development, including *in vivo* imaging, fluorescence microscopy, and flow cytometry. Its emission in the NIR spectrum minimizes interference from background autofluorescence in biological samples, leading to a higher signal-to-noise ratio.[\[1\]](#)[\[2\]](#)

Core Spectroscopic Properties of Cy5.5

The utility of a fluorophore is defined by its unique spectral characteristics. Cy5.5 exhibits a strong absorbance in the far-red region of the spectrum and emits in the near-infrared. These properties are summarized in the table below. It is important to note that while Cy5.5 is known for its high molar extinction coefficient, its quantum yield can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	675 - 684 nm[2][3]	The peak wavelength at which the fluorophore absorbs light.
Emission Maximum (λ_{em})	694 - 707 nm[3]	The peak wavelength of the emitted fluorescence.
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$	A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Lifetime (τ)	$\sim 1.0 - 1.91 \text{ ns}$	The average time the molecule stays in its excited state before emitting a photon. Varies with environment (e.g., in PBS vs. in tissue).
Recommended Laser Line	660 nm[3]	Common laser line for efficient excitation.
Common Emission Filter	695/40 nm[3]	A typical bandpass filter used to collect the emitted fluorescence.

Experimental Protocols

Labeling Proteins and Antibodies with Cy5.5

Successful conjugation of Cy5.5 to proteins, such as antibodies, is crucial for targeted fluorescence studies. The following is a general protocol for labeling primary amines.

Materials:

- Protein (e.g., antibody) solution (2-10 mg/mL in amine-free buffer, pH 8.5 \pm 0.5)
- Cy5.5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)

- Reaction tubes
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS)

Procedure:

- Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 8.5 ± 0.5 . Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[\[4\]](#)
- Prepare Dye Stock Solution: Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[\[4\]](#)
- Determine Dye-to-Protein Ratio: The optimal molar ratio of Cy5.5 to protein is typically around 10:1.[\[4\]](#) Calculate the required volume of the dye stock solution based on the amount and molecular weight of your protein.
- Conjugation Reaction: Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently mixing.
- Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[\[4\]](#)
- Purification: Separate the Cy5.5-conjugated protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, equilibrated with PBS.
- Storage: Store the purified conjugate at 4°C, protected from light.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a Cy5.5-conjugated secondary antibody for indirect immunofluorescence.

Materials:

- Cells grown on coverslips

- PBS
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Cy5.5-conjugated secondary antibody
- Mounting medium

Procedure:

- Cell Preparation: Rinse cells grown on coverslips twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
[5]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[6]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the Cy5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[6]
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

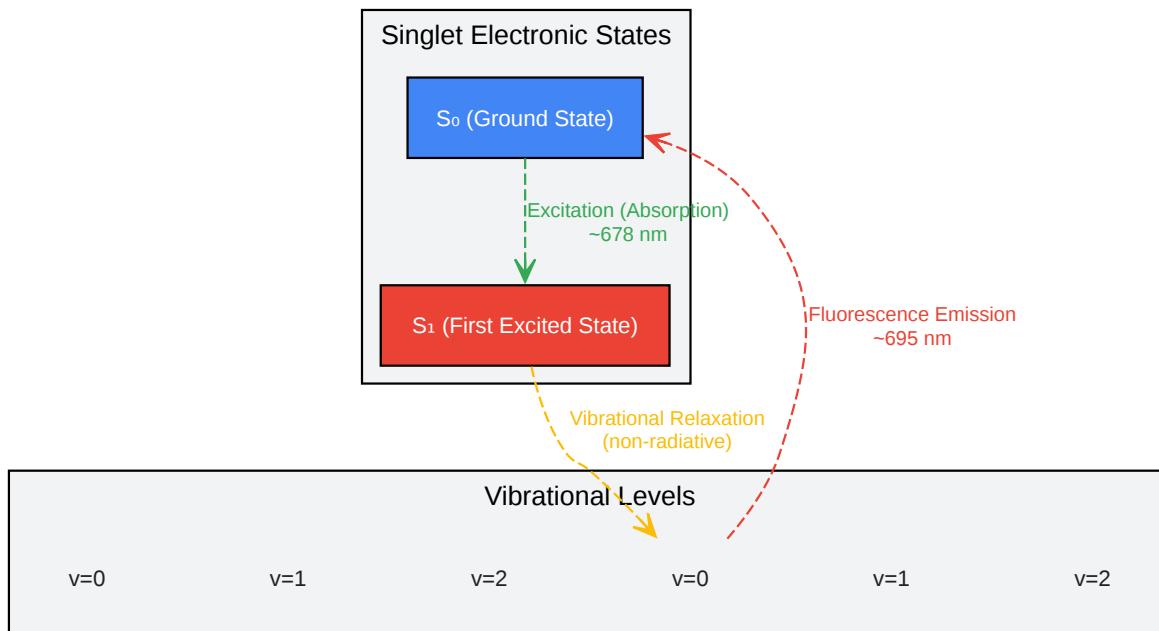
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the fluorescence using a microscope equipped with a suitable laser line (e.g., 647 nm) and emission filter (e.g., 660-720 nm).[\[7\]](#)

Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface markers using a directly conjugated Cy5.5 antibody.

Materials:

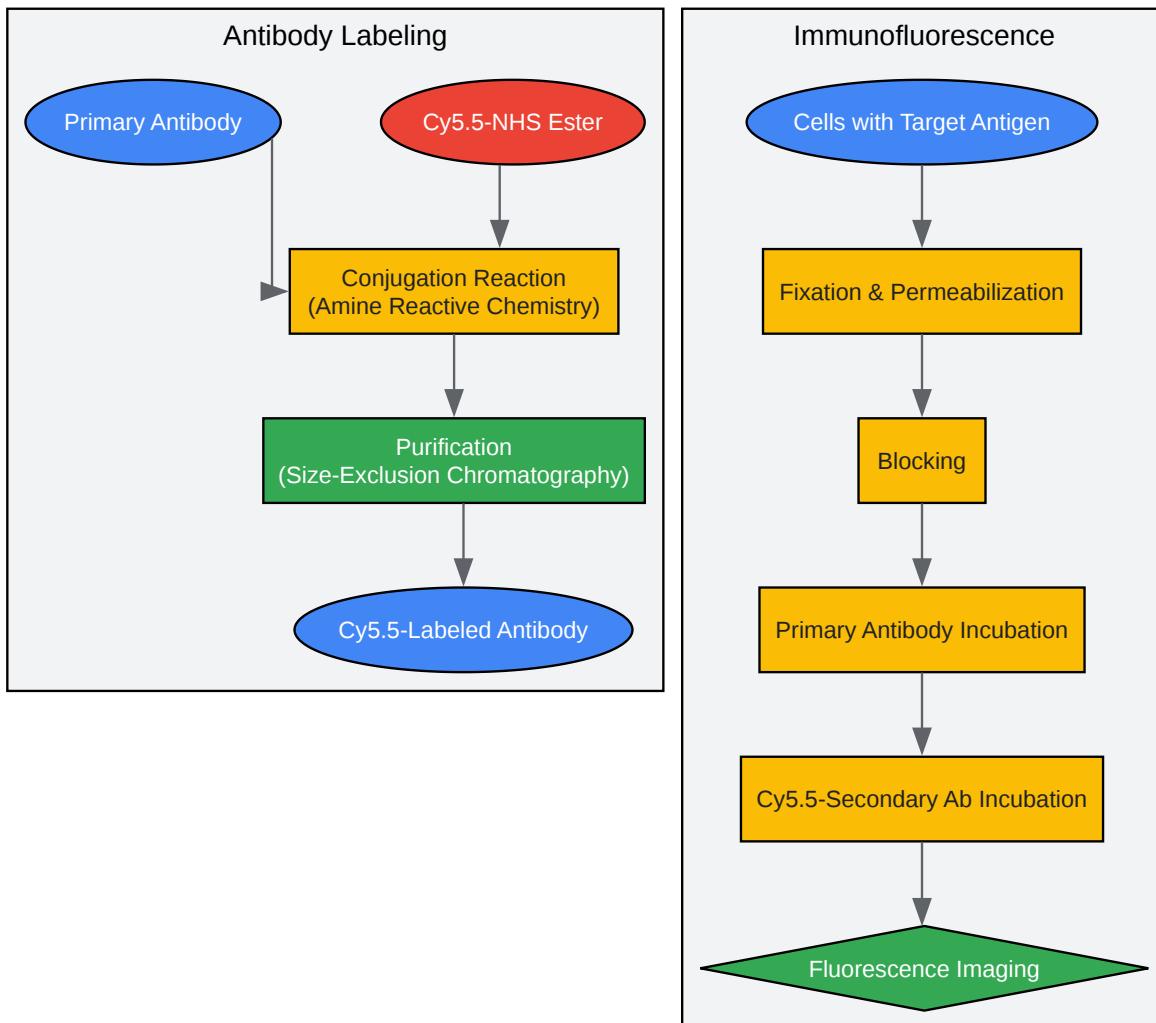
- Single-cell suspension
- Flow cytometry staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)
- Fc blocking reagent (optional)
- Cy5.5-conjugated primary antibody
- Flow cytometer tubes


Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells in staining buffer.
- Cell Count and Aliquoting: Count the cells and aliquot approximately 1×10^6 cells per tube.[\[8\]](#)
- Fc Block (Optional): To reduce non-specific binding, incubate the cells with an Fc blocking reagent for 10 minutes at room temperature.[\[9\]](#)
- Primary Antibody Staining: Add the predetermined optimal concentration of the Cy5.5-conjugated primary antibody to the cells.[\[10\]](#)
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.[\[11\]](#)
- Washing: Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes).[\[9\]](#)

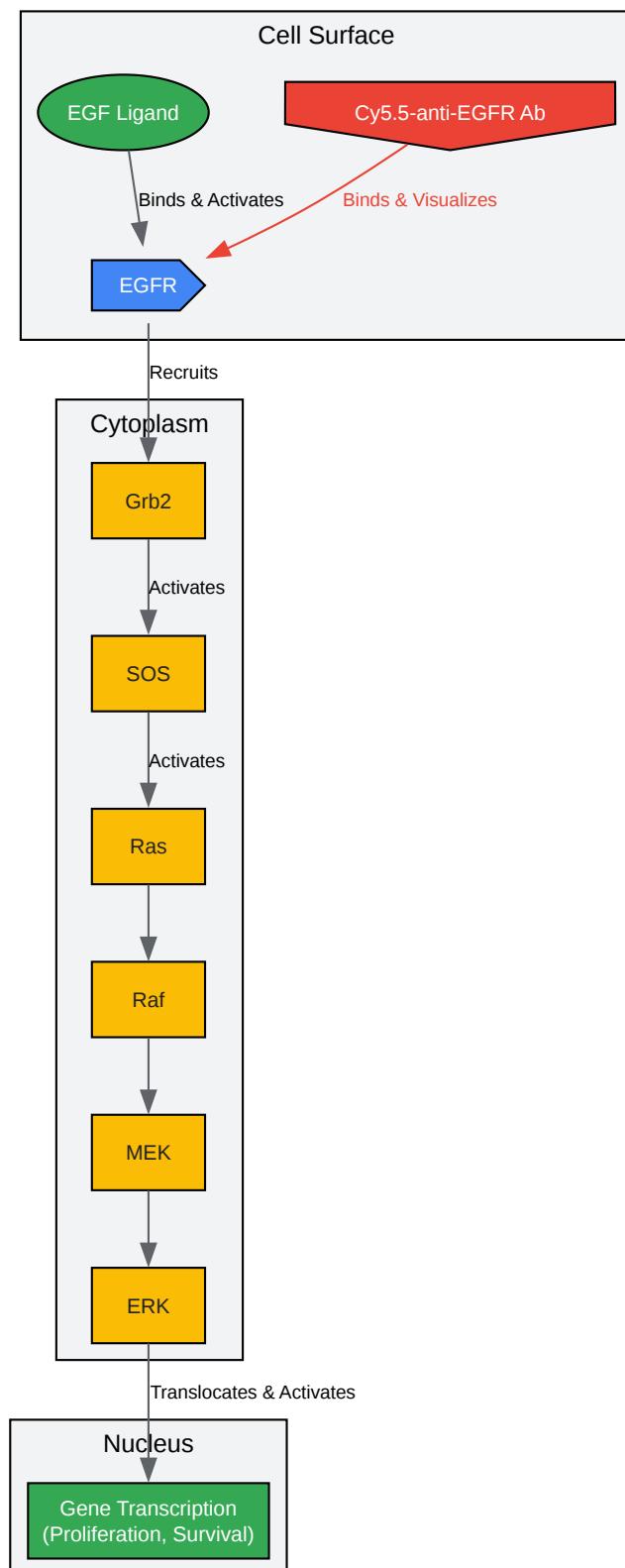
- Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
- Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm) and the appropriate emission detector. Remember to include unstained and single-color controls for setting compensation.

Visualizations


Jablonski Diagram for Cy5.5

[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram illustrating the excitation and emission process of Cy5.5.


Experimental Workflow: Antibody Labeling and Immunofluorescence

[Click to download full resolution via product page](#)

Caption: Workflow for labeling an antibody with Cy5.5 and subsequent use in immunofluorescence.

Signaling Pathway Example: EGFR Activation

[Click to download full resolution via product page](#)

Caption: Visualization of a Cy5.5-labeled antibody targeting the EGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. ptgla.com [ptgla.com]
- 9. fortislife.com [fortislife.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. biotium.com [biotium.com]
- To cite this document: BenchChem. [Cy5.5: A Technical Guide to Excitation and Emission for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6292518#excitation-and-emission-wavelengths-for-cy5-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com